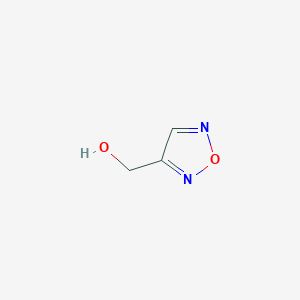![molecular formula C23H22N2O4S B2524644 N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide CAS No. 683763-32-8](/img/structure/B2524644.png)
N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Benzamide derivatives are often studied for their potential as inhibitors of various enzymes, such as carbonic anhydrases, and for their potential antitumor activities . These compounds are characterized by the presence of a benzamide moiety and are often modified with different substituents to enhance their biological properties.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves acylation reactions or the reaction of sulfonyl chlorides with amines. For example, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was achieved by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . Similarly, the synthesis of N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide would likely involve a similar strategy, where an acetylphenyl benzene sulfonyl chloride could be reacted with an appropriate amine. The synthesis of related compounds has been reported to involve multiple steps and can include the use of reagents like DMF-DMA for the formation of acryloyl derivatives .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often elucidated using techniques such as X-ray diffraction, NMR, and FTIR spectroscopy. For instance, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray single crystal diffraction . Density Functional Theory (DFT) calculations are also commonly used to predict and compare molecular geometries and vibrational frequencies with experimental data .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, depending on their substituents. For example, enaminonitriles derived from benzamide sulfonamides can react with hydrazine hydrate or hydroxylamine to form pyrazolyl and isoxazolyl derivatives . The reactivity of these compounds can also be studied using DFT calculations to predict their behavior in different chemical environments .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as their vibrational spectra, UV-Vis absorption, and first-order hyperpolarizability, can be studied using spectroscopic methods and theoretical calculations. The vibrational spectral analysis of related compounds has been carried out using FT-Raman and FT-IR spectroscopy . The electronic properties, such as HOMO and LUMO energies, and the molecular electrostatic potential (MEP) are also important characteristics that can be calculated using DFT methods . These properties are crucial for understanding the reactivity and stability of the molecule.
科学的研究の応用
Synthesis and Biological Evaluation
A study on N-(4-acetylphenyl)benzene sulphonamide derivatives explored their synthesis and biological evaluation. These derivatives demonstrated significant in vitro antitumor activity against HepG2 and MCF-7 cell lines. Their interaction potential against KSHV thymidylate synthase complex was further evaluated, showcasing their biological applications in cancer research. The comprehensive theoretical and experimental studies, including Density Functional Theory (DFT) and Hartree-Fock calculations, provided insights into their molecular structure and reactivity, underlining their relevance in the development of novel antitumor agents (Fahim & Shalaby, 2019).
Carbonic Anhydrase Inhibition
Benzamide-4-sulfonamides were identified as effective inhibitors of human carbonic anhydrases I, II, VII, and IX, showing inhibition in low nanomolar to subnanomolar ranges. These findings highlight their potential as therapeutic agents targeting carbonic anhydrases implicated in various diseases, including glaucoma, epilepsy, and certain cancers. The study presents these compounds as a promising class of carbonic anhydrase inhibitors (Abdoli et al., 2018).
Antimicrobial and Thermal Studies
Research on N-substituted sulfanilamide derivatives explored their synthesis, characterization, and applications. These compounds were assessed for their thermal properties and antimicrobial activities against various bacterial and fungal strains. Despite showing no significant antibacterial activity with the introduction of the benzene ring to specific moieties, this study contributes to the understanding of sulfanilamide derivatives' structural impact on their biological properties. Their melting points, thermal decomposition initiation, and enthalpies of fusion were determined, offering valuable data for further drug development processes (Lahtinen et al., 2014).
Prodrug Development for Sulfonamide Group
Investigations into water-soluble amino acid derivatives of N-methylsulfonamides as potential prodrugs for the sulfonamide group were conducted. This research aimed at enhancing the water solubility and lipophilicity of sulfonamide drugs, crucial for their pharmacological efficacy. By studying the kinetics of hydrolysis and enzymatic conversion back to the parent sulfonamide, this work contributes to the development of more effective and better-tolerated sulfonamide-based therapeutics (Larsen et al., 1988).
特性
IUPAC Name |
N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-17(26)19-8-12-21(13-9-19)24-23(27)20-10-14-22(15-11-20)30(28,29)25(2)16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJSQNZMDPSFQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

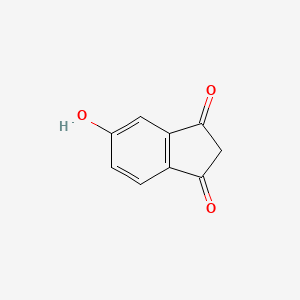
![1-(2-(benzo[d]thiazol-2-ylthio)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2524562.png)
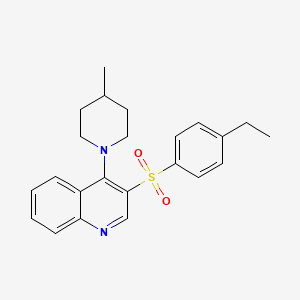
![N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]oxolane-3-carboxamide](/img/structure/B2524565.png)

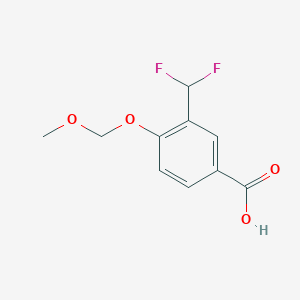
![Ethyl 3-[1-(methylamino)ethyl]benzoate hydrochloride](/img/structure/B2524569.png)
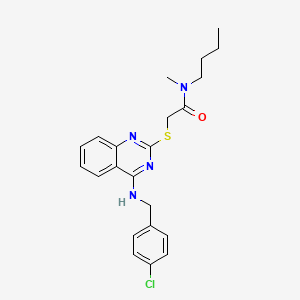
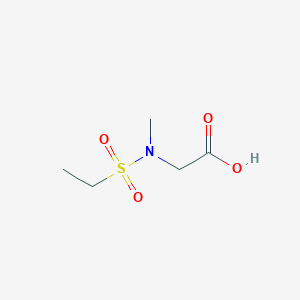

![5-Methyl-2-morpholino[1,6]naphthyridine](/img/structure/B2524579.png)
![N-(3,5-dimethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2524581.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2524582.png)
